1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride
CAS No.: 1185319-82-7
Cat. No.: VC3253920
Molecular Formula: C13H19ClN4
Molecular Weight: 266.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185319-82-7 |
---|---|
Molecular Formula | C13H19ClN4 |
Molecular Weight | 266.77 g/mol |
IUPAC Name | 1-(1-methylbenzimidazol-2-yl)piperidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C13H18N4.ClH/c1-16-12-5-3-2-4-11(12)15-13(16)17-8-6-10(14)7-9-17;/h2-5,10H,6-9,14H2,1H3;1H |
Standard InChI Key | OSIPVZPYIHVOKT-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2N=C1N3CCC(CC3)N.Cl |
Canonical SMILES | CN1C2=CC=CC=C2N=C1N3CCC(CC3)N.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride consists of a 1-methyl-1H-benzimidazole core connected to a piperidin-4-ylamine group, with the compound existing as a hydrochloride salt. The benzimidazole core provides aromatic stability while the piperidine ring introduces conformational flexibility. The amine group at the 4-position of the piperidine ring serves as a potential reaction site for further functionalization, making this compound valuable as a building block in organic synthesis.
Related benzimidazole compounds like 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE share structural similarities but differ in the position and nature of substituents. While our target compound contains a methyl group at the 1-position of the benzimidazole and exists as a hydrochloride salt, the related compound exists in free base form.
Synthesis and Preparation Methods
Key Reaction Conditions
Based on analogous reactions for similar benzimidazole derivatives, the following reaction conditions might be relevant for the synthesis or modification of our target compound:
-
Coupling reactions typically occur in dichloromethane or other aprotic solvents under nitrogen atmosphere
-
Addition of a base such as triethylamine to neutralize generated acid during the reaction
-
Use of reducing agents like NaBH(OAc)₃ for reductive amination steps
-
Mild temperature conditions, often at room temperature for extended periods (overnight)
-
Purification by column chromatography, typically using methanol/dichloromethane solvent systems
Salt Formation
The hydrochloride salt form is commonly prepared by treating the free base with HCl solution in a suitable solvent such as dioxane or diethyl ether. This process improves the compound's stability and solubility in aqueous media, which is particularly important for biological testing and pharmaceutical applications.
Applications and Research Significance
Chemical Synthesis Applications
The compound likely serves as a valuable building block in organic synthesis due to its reactive amine functionality and the well-established chemistry of benzimidazoles. The presence of multiple nitrogen atoms in the structure provides potential coordination sites for metal complexation, which could be useful in catalysis applications.
Similar benzimidazole derivatives have been used in the synthesis of more complex structures, such as polynuclear heterocyclic compounds. The ability to form new carbon-nitrogen bonds makes this compound potentially useful for the creation of complex molecular frameworks through various coupling reactions.
Structure-Activity Relationship Studies
Compounds containing the 1-methyl-1H-benzimidazole scaffold have been incorporated into numerous bioactive molecules. For example, structural analogs have been studied as components of potential Polo-like kinase 1 inhibitors, suggesting applications in cancer research. The specific substitution pattern in our target compound might confer particular biological activities that could be exploited in medicinal chemistry research.
Related Compounds and Structural Analogs
Benzimidazole Derivatives
Several structurally related benzimidazole compounds provide context for understanding our target molecule:
-
2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE (CAS: 38385-95-4) - Differs in the absence of the N-methyl group and exists as a free base rather than hydrochloride salt
-
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde (CAS: 3012-80-4) - Contains an aldehyde group instead of the piperidinylamine moiety; potentially a precursor in the synthesis of our target compound
-
2-((4-(2-Methoxy-4-(trifluoromethyl)phenyl)piperidin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole - A more complex analog with additional substituents on the piperidine ring
Comparative Properties
The following table compares some key properties of our target compound with related structures:
Synthesis Relationships
The synthetic relationships between these compounds suggest potential pathways for preparing or modifying our target compound. For instance, 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde has been used as a starting material for reductive amination reactions with various piperidine derivatives. This approach could be adapted for the synthesis of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidin-4-ylamine by using an appropriately protected 4-aminopiperidine.
Spectroscopic Characterization
Infrared Spectroscopy
Based on structural features, the following IR absorptions would be expected:
-
N-H stretching vibrations in the 3300-3500 cm⁻¹ region
-
C-H stretching of aromatic and aliphatic groups (2800-3100 cm⁻¹)
-
C=N and C=C stretching vibrations (1600-1680 cm⁻¹)
-
C-N stretching vibrations (1200-1350 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak corresponding to the free base (M-HCl) at m/z 230, with fragmentation patterns characteristic of benzimidazole and piperidine moieties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume